(Z)-isopropyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
(Z)-isopropyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C20H17ClO5 and its molecular weight is 372.8. The purity is usually 95%.
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Scientific Research Applications
Diuretic and Hypotensive Activity
Research on structurally related compounds, such as those containing 2,3-dihydrobenzofuran, revealed that they exhibit significant diuretic and hypotensive activities. For instance, certain alkyl esters of 6-chloro-2-sulfamoylbenzoic acid, which share structural similarities, demonstrated pronounced anticonvulsant activity and potential as antielectroshock agents in mice (Hamor & Farraj, 1965). Another study discovered potent diuretic and saluretic activities in 2,3-dihydrobenzofuran derivatives, which could be relevant for understanding the physiological interactions of (Z)-isopropyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (Harada et al., 1987).
Anti-inflammatory and Anticonvulsant Effects
Compounds with a 2,3-dihydrobenzofuran structure have been associated with anti-inflammatory and anticonvulsant effects. For instance, some alkyl esters of 6-chloro-2-sulfamoylbenzoic acid exhibited strong antielectroshock effects specific to the central nervous system, indicating potential therapeutic applications (Hamor & Farraj, 1965). Additionally, bisbenzamide-containing compounds synthesized from similar structures showed significant in vivo anti-inflammatory activity, suggesting potential applications in inflammatory conditions (Girgis & Ellithey, 2006).
Cardioprotective Effects
Compounds structurally related to this compound have been explored for cardioprotective effects. A molecule with a similar structure was studied for its protective effect against cardiac remodeling and myocardial infarction, showing promising results in mitigating cardiac dysfunction markers and improving the thrombolytic process (Khdhiri Emna et al., 2020).
Antihyperlipaemic Activity
Research on analogous structures has indicated potential antihyperlipaemic activity. Compounds such as 2-aminomethyl-3-aryl-5,6,7,8-tetrahydrobenzo(b)/5,6-dimethylthieno(2,3-d) pyrimidin-4-ones were found to lower serum cholesterol and triglyceride levels, comparable to the effects of gemfibrozil, an existing antihyperlipidemic drug (Gadad et al., 1996).
Properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-12(2)25-19(22)11-24-14-7-8-15-17(10-14)26-18(20(15)23)9-13-5-3-4-6-16(13)21/h3-10,12H,11H2,1-2H3/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHDPIUAVAVHDF-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.